The Synthetic Keystone: A Technical Guide to tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
The Synthetic Keystone: A Technical Guide to tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
CAS Number: 67974-08-7
Authored by: Dr. Gemini, Senior Application Scientist
Publication Date: January 24, 2026
Abstract
This technical guide provides an in-depth exploration of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will detail its physicochemical properties, provide a comprehensive, field-proven synthesis protocol, and discuss its critical role as a versatile intermediate in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic endeavors.
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] Within this class of compounds, tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate emerges as a strategically important building block. The presence of the nitro group, a powerful electron-withdrawing group, significantly influences the reactivity of the pyrrole ring, while the tert-butyl ester serves as a robust protecting group, readily removed under acidic conditions.[3] This combination of features makes it an ideal precursor for the elaboration of complex molecular architectures, particularly in the development of novel therapeutics targeting infectious diseases and cancer.[4][5]
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 67974-08-7 | ChemicalBook, Benchchem |
| Molecular Formula | C10H14N2O4 | PubChem[6] |
| Molecular Weight | 226.23 g/mol | PubChem[6] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| InChI Key | LUCCDDXLASSKID-UHFFFAOYSA-N | Benchchem |
Safety Information:
While specific toxicity data for this compound is limited, it is classified with the following hazard statements based on GHS classifications of similar compounds:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Synthesis Protocol: A Validated Pathway
The synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is most effectively achieved through a two-step process, commencing with the synthesis of the precursor carboxylic acid, followed by its esterification. This approach ensures high yields and purity of the final product.
Synthesis Workflow Diagram
Caption: A two-step synthesis of the target compound.
Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
The precursor acid is readily synthesized from its corresponding methyl ester, which is commercially available.
Materials:
-
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in a mixture of THF and water (3:1 v/v).
-
Add an excess of lithium hydroxide (3-4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid as a solid.[8]
Step 2: Esterification to tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
The carboxylic acid is converted to its tert-butyl ester via an acid chloride intermediate.[9]
Materials:
-
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
-
Thionyl chloride (SOCl2)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Tetrahydrofuran (THF), anhydrous
-
tert-Butanol (t-BuOH)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Suspend 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
In a separate flask, prepare a solution of tert-butanol (2.0 equivalents) and triethylamine (2.5 equivalents) in anhydrous THF.
-
Slowly add the freshly prepared acid chloride solution to the tert-butanol/triethylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.5-1.6 ppm), the N-methyl group (a singlet around 3.8-4.0 ppm), and two distinct signals for the pyrrole ring protons.
-
¹³C NMR: The carbon NMR will display resonances for the quaternary carbon and methyls of the tert-butyl group, the N-methyl carbon, the carbonyl carbon of the ester, and the carbons of the pyrrole ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺ at m/z 227.1026.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester (around 1700-1720 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively).
Applications in Drug Discovery
The title compound is a valuable intermediate for the synthesis of more complex molecules with therapeutic potential.
Antitubercular Agents
The pyrrole-2-carboxamide scaffold is a key pharmacophore in a new class of antitubercular agents that target the Mycobacterial Membrane Protein Large 3 (MmpL3).[10] MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[10] The nitro group on tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate can be reduced to an amine, which can then be acylated or otherwise functionalized to generate a library of pyrrole-2-carboxamide derivatives for screening against Mycobacterium tuberculosis.
Anticancer Drug Candidates
Derivatives of 1-methyl-4-nitropyrrole-2-carboxylic acid have been investigated as potential anticancer agents. For instance, the methyl ester analog has been studied for its potential against ovarian cancer.[4] The tert-butyl ester provides an alternative synthetic route that may offer advantages in terms of stability and selective deprotection during the synthesis of complex analogs.
Logical Flow for Drug Development
Caption: A streamlined workflow for drug discovery.
Conclusion
tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a highly valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The strategic placement of the nitro group and the tert-butyl ester functionality provides a powerful handle for medicinal chemists to explore new chemical space in the quest for next-generation therapeutics. This guide provides the necessary foundational knowledge for the successful synthesis and application of this important synthetic intermediate.
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